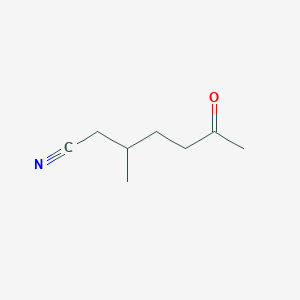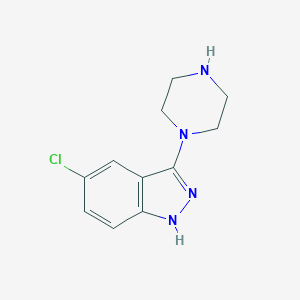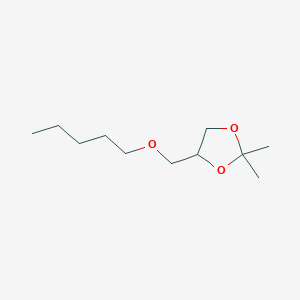
7-bromo-6-(4-chloro-anilino)-quinoline-5,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione is a synthetic organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinolinedione core substituted with a 4’-chlorophenylamino group and a bromine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinolinedione core, which can be derived from commercially available starting materials.
Substitution Reactions: The introduction of the 4’-chlorophenylamino group is achieved through a nucleophilic substitution reaction. This involves reacting the quinolinedione core with 4-chloroaniline under controlled conditions.
Bromination: The final step involves the bromination of the quinolinedione core at the 7-position. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of 6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinolinedione core to hydroquinone derivatives.
Substitution: The bromine atom at the 7-position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinolinedione derivatives.
Applications De Recherche Scientifique
6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antifungal agent.
Medicine: Explored for its therapeutic potential in treating fungal infections.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4’-Bromophenyl)amino-7-chloro-5,8-quinolinedione: Similar structure but with different substituents.
6-(4’-Fluorophenyl)amino-7-chloro-5,8-quinolinedione: Another derivative with a fluorine substituent.
Uniqueness
6-(4’-Chlorophenyl)amino-7-bromo-5,8-quinolinedione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its antifungal activity is particularly notable, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C15H8BrClN2O2 |
|---|---|
Poids moléculaire |
363.59 g/mol |
Nom IUPAC |
7-bromo-6-(4-chloroanilino)quinoline-5,8-dione |
InChI |
InChI=1S/C15H8BrClN2O2/c16-11-13(19-9-5-3-8(17)4-6-9)14(20)10-2-1-7-18-12(10)15(11)21/h1-7,19H |
Clé InChI |
JHHHVFGVQUNVTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=O)C(=C(C2=O)NC3=CC=C(C=C3)Cl)Br)N=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Thienyl)-2-oxoethyl]cyclohexanone](/img/structure/B8418416.png)
![3-Ethynyl-7-methylbenzo[b]thiophene](/img/structure/B8418424.png)
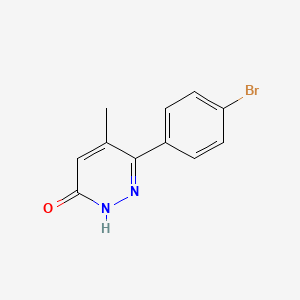
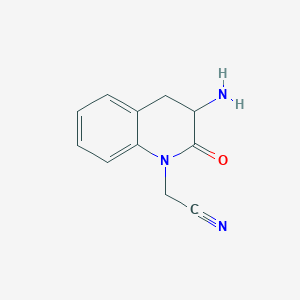



![tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate](/img/structure/B8418465.png)
